molecular formula C15H17NO3S B12596899 Benzenesulfonamide, N-(2-hydroxy-5-methylphenyl)-2,5-dimethyl- CAS No. 915372-74-6

Benzenesulfonamide, N-(2-hydroxy-5-methylphenyl)-2,5-dimethyl-

Cat. No.: B12596899
CAS No.: 915372-74-6
M. Wt: 291.4 g/mol
InChI Key: CUYNSWZWLADMGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonamide, N-(2-hydroxy-5-methylphenyl)-2,5-dimethyl- is a chemical compound with the molecular formula C13H13NO3S. This compound is known for its unique structural properties, which include a benzenesulfonamide group attached to a hydroxy-methylphenyl ring. It is used in various scientific research applications due to its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-(2-hydroxy-5-methylphenyl)-2,5-dimethyl- typically involves the reaction of benzenesulfonyl chloride with 2-hydroxy-5-methylphenylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) is common to achieve the desired quality standards .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(2-hydroxy-5-methylphenyl)-2,5-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfonamide, N-(2-hydroxy-5-methylphenyl)-2,5-dimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-(2-hydroxy-5-methylphenyl)-2,5-dimethyl- involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-5-methylphenyl)benzenesulfonamide
  • N-(2-hydroxy-1-phenylethyl)benzenesulfonamide
  • N-(2-hydroxy-5-nitrophenyl)benzenesulfonamide

Uniqueness

Benzenesulfonamide, N-(2-hydroxy-5-methylphenyl)-2,5-dimethyl- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and methyl groups on the phenyl ring enhances its ability to participate in various chemical reactions and interact with biological targets .

Properties

CAS No.

915372-74-6

Molecular Formula

C15H17NO3S

Molecular Weight

291.4 g/mol

IUPAC Name

N-(2-hydroxy-5-methylphenyl)-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C15H17NO3S/c1-10-5-7-14(17)13(8-10)16-20(18,19)15-9-11(2)4-6-12(15)3/h4-9,16-17H,1-3H3

InChI Key

CUYNSWZWLADMGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)NS(=O)(=O)C2=C(C=CC(=C2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.